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Compound of Interest

Compound Name: 2'-Nitroacetophenone

Cat. No.: B117912 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2'-Nitroacetophenone, with the CAS number 577-59-3, is an important organic synthetic

intermediate.[1] This technical guide provides a comprehensive overview of its chemical and

physical properties, detailed synthesis protocols, key reactions, and essential safety

information. The compound is primarily utilized as a building block in the synthesis of a variety

of more complex molecules, particularly heterocyclic compounds that are prevalent in medicinal

chemistry.[2] Its dual functionality, comprising a reactive ketone group and a nitro group that

can be readily reduced to an amine, makes it a versatile precursor for pharmaceuticals,

agrochemicals, and dyestuffs.[2][3] This document serves as a detailed resource for

professionals engaged in chemical synthesis and drug discovery. It is important to note that 2'-
Nitroacetophenone is primarily a synthetic intermediate, and as such, there is no significant

body of research on its direct biological activity or involvement in signaling pathways.

Chemical and Physical Properties
2'-Nitroacetophenone is a yellow-green liquid or crystalline solid.[1] It is soluble in alcohol,

ether, and chloroform, but insoluble in water.[1][4]
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Property Value Reference(s)

Molecular Formula C₈H₇NO₃ [5]

Molecular Weight 165.15 g/mol [5]

Appearance Yellow-green liquid or crystals [1]

Melting Point 23-27 °C [6]

Boiling Point 159 °C at 16 mmHg [6]

Density 1.237 g/mL [7]

Refractive Index (n20/D) 1.55 [6]

Flash Point 112 °C (closed cup) [6]

Solubility
Insoluble in water; Soluble in

alcohol, ether, chloroform
[1]

Spectral Data
The structural identity of 2'-Nitroacetophenone is confirmed by various spectroscopic

techniques.

¹H NMR Spectroscopy
Chemical Shift (ppm) Multiplicity Assignment

8.07 dd Aromatic H

7.72 td Aromatic H

7.61 td Aromatic H

7.45 dd Aromatic H

2.56 s -CH₃

(Data obtained from a 90 MHz spectrum in CDCl₃)

¹³C NMR Spectroscopy
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Chemical Shift (ppm) Assignment

198.1 C=O

137.1 Aromatic C

133.0 Aromatic C-H

128.5 Aromatic C-H

128.2 Aromatic C-H

26.5 -CH₃

(Note: Specific ¹³C NMR data for 2'-Nitroacetophenone is not readily available in the searched

literature. The provided data is for the parent compound, acetophenone, and serves as a

reference. The presence of the nitro group at the ortho position will induce shifts in the aromatic

region.)[8]

Mass Spectrometry
The mass spectrum of 2'-Nitroacetophenone shows a molecular ion peak at m/z = 165.[2]

m/z Relative Intensity (%) Possible Fragment

165 1.6 [M]⁺

150 100.0 [M-CH₃]⁺

123 10.4 [M-NO₂]⁺

104 6.8 [C₇H₄O]⁺

91 8.6 [C₇H₇]⁺

76 23.7 [C₆H₄]⁺

51 41.6 [C₄H₃]⁺

43 73.3 [CH₃CO]⁺

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Intensity Assignment

~1700 Strong
C=O (Aromatic Ketone)

Stretch

1570–1490 Strong NO₂ Asymmetric Stretch

1390–1300 Strong NO₂ Symmetric Stretch

~3050 Medium Aromatic C-H Stretch

~1600, ~1475 Medium-Strong Aromatic C=C Bending

(Note: Specific experimental IR peak data for 2'-Nitroacetophenone is not readily available in

the searched literature. The provided data represents typical absorption ranges for the present

functional groups.)[9]

Synthesis of 2'-Nitroacetophenone
Several methods for the synthesis of 2'-Nitroacetophenone have been reported. The following

are two common and well-documented protocols.

Method 1: Nitration of Acetophenone
This method involves the direct nitration of acetophenone using a mixture of sulfuric and nitric

acid at low temperatures.[2]

Prepare a nitrating mixture by combining 500 mL of concentrated sulfuric acid and

concentrated nitric acid in a 1:7 volume ratio.

Cool the mixture to -15 °C in an ice-salt bath.

Slowly add 100 g of acetophenone to the stirred nitrating mixture, maintaining the

temperature below -15 °C.

After the addition of acetophenone, add 90 g of calcium silicate powder.

Continue stirring the reaction mixture at or below -15 °C overnight.
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Pour the reaction mixture into ice water and filter the resulting precipitate.

The collected yellow solid is 2'-Nitroacetophenone. The reported yield is approximately

97% with a purity of 99.8%.[2]
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Reactants
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Product

Acetophenone
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H₂SO₄/HNO₃ (1:7)

1. Mix H₂SO₄/HNO₃

2. Cool to -15°C

Calcium Silicate

Add Calcium Silicate

Stir overnight at ≤ -15°C

Quench with ice water

Filter

2'-Nitroacetophenone
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Workflow for the Nitration of Acetophenone.
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Method 2: From o-Nitrobenzoyl Chloride and Diethyl
Malonate
This is a well-established laboratory-scale synthesis.[10]

In a 500-mL three-necked flask equipped with a stirrer, dropping funnel, and reflux

condenser, place 5.4 g of magnesium turnings.

Add 5 mL of absolute ethanol and 0.5 mL of carbon tetrachloride to initiate the reaction.

Gentle heating may be required.

Once the reaction starts, cautiously add 150 mL of absolute ether.

Add a solution of 35.2 g of diethyl malonate, 20 mL of absolute ethanol, and 25 mL of

absolute ether at a rate that maintains rapid reflux.

Heat the mixture under reflux for 3 hours until most of the magnesium has dissolved.

To the resulting gray solution, add a solution of 37 g of o-nitrobenzoyl chloride in 50 mL of

ether over 15 minutes while continuing to reflux.

Continue heating until the solution becomes too viscous to stir.

Cool the reaction mixture and add dilute sulfuric acid (25 g of concentrated H₂SO₄ in 200 mL

of water) until all solids dissolve.

Separate the ether layer and extract the aqueous layer with ether. Combine the ether

extracts, wash with water, and remove the solvent by distillation.

To the crude diethyl o-nitrobenzoylmalonate, add a solution of 60 mL of glacial acetic acid,

7.6 mL of concentrated sulfuric acid, and 40 mL of water.

Heat under reflux for 4 hours until CO₂ evolution ceases.

Cool the mixture, make it alkaline with 20% sodium hydroxide solution, and extract with

ether.
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Wash the combined ether extracts with water, dry with anhydrous sodium sulfate, and

remove the solvent.

Purify the residue by fractional distillation to obtain 2'-Nitroacetophenone.
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Synthesis from o-Nitrobenzoyl Chloride.
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Key Reactions and Applications
2'-Nitroacetophenone is a valuable precursor for synthesizing heterocyclic compounds used

in drug development.

Friedländer Annulation for Quinolone Synthesis
The Friedländer synthesis is a reaction that condenses a 2-aminoaryl aldehyde or ketone with

a compound containing a reactive α-methylene group to form a quinoline.[11] A domino

reaction involving the in situ reduction of the nitro group of 2'-Nitroacetophenone followed by

a Friedländer annulation is an efficient route to substituted quinolines.[2]

To a solution of 2'-nitroacetophenone and a β-keto-ester (or other active methylene

compound) in a suitable solvent (e.g., acetic acid), add a reducing agent such as iron

powder.

Heat the mixture to facilitate the reduction of the nitro group to an amine.

The newly formed 2-aminoacetophenone will react in situ with the active methylene

compound.

The reaction proceeds through a condensation followed by a cyclodehydration, which can be

promoted by the acidic conditions.

After the reaction is complete, cool the mixture, filter to remove the iron salts, and neutralize

the filtrate.

Extract the product with an organic solvent, dry the organic layer, and purify by

chromatography or recrystallization to yield the substituted quinoline.
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Domino Friedländer Annulation Pathway.

Reductive Cyclization to 2,1-Benzisoxazoles (Anthranils)
The reductive cyclization of 2'-nitroacetophenone is a common method to prepare 3-methyl-

2,1-benzisoxazole.[2] These compounds have patented uses, including anti-inflammatory

applications, and serve as intermediates for other biologically active molecules.[2]

The reductive electrolysis can be carried out in a divided cell with a lead (Pb) or platinum (Pt)

cathode and a platinum anode.

Dissolve 2'-nitroacetophenone in a suitable solvent system, such as methanol containing a

supporting electrolyte (e.g., 0.4 M LiClO₄).

Determine the optimal reaction potential based on cyclic voltammetry. For similar

compounds, potentials around -0.55 V have been used.

Conduct the controlled potential cathodic electrolysis.

Monitor the reaction progress by techniques such as TLC.

Upon completion, work up the reaction mixture by removing the solvent and purifying the

residue by column chromatography to isolate the 3-methyl-2,1-benzisoxazole product.
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Reductive Cyclization to 2,1-Benzisoxazole.

Safety Information
2'-Nitroacetophenone is harmful if swallowed and can cause irritation to the eyes, respiratory

system, and skin.[10] It is combustible and incompatible with strong oxidizing agents.[5]
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Hazard Information Details Reference(s)

GHS Pictogram GHS07 (Exclamation Mark) [6]

Signal Word Warning [6]

Hazard Statements H302: Harmful if swallowed [6]

Precautionary Statements

P301 + P312 + P330: IF

SWALLOWED: Call a POISON

CENTER/doctor if you feel

unwell. Rinse mouth.

[6]

First Aid (Eyes)

Rinse immediately with plenty

of water for at least 15 minutes

and get medical attention.

[5]

First Aid (Skin)

Wash off immediately with

soap and plenty of water while

removing all contaminated

clothing. Get medical attention.

[5]

First Aid (Ingestion)
Clean mouth with water and

get medical attention.
[5]

Handling

Avoid contact with skin and

eyes. Do not breathe

mist/vapors/spray. Wash

thoroughly after handling.

[5]

Storage

Keep in a dry, cool, and well-

ventilated place. Keep

container tightly closed.

Recommended storage at 2°C

to 8°C.

[5]

Conclusion
2'-Nitroacetophenone (CAS 577-59-3) is a fundamentally important intermediate in organic

synthesis. Its utility is primarily derived from the reactivity of its ketone and nitro functional

groups, which allows for its transformation into a wide array of complex molecules, most
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notably quinolines and benzisoxazoles. This guide has provided a detailed summary of its

properties, spectral data, synthesis protocols, and key chemical reactions, along with essential

safety information. For researchers and professionals in drug development and chemical

synthesis, 2'-Nitroacetophenone offers a versatile and valuable starting point for the

construction of novel and potentially bioactive compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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